Ethaverine Hydrochloride

Description

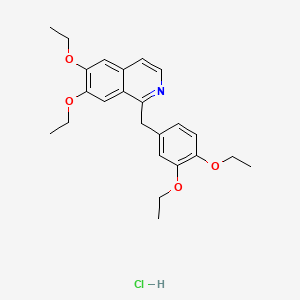

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDVKWQBVIKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-47-5 (Parent) | |

| Record name | Ethaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047779 | |

| Record name | Ethaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

985-13-7 | |

| Record name | Ethaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaverine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethaverine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethaverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethaverine Hydrochloride mechanism of action on vascular smooth muscle

An In-depth Technical Guide on the Core Mechanism of Action of Ethaverine Hydrochloride on Vascular Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethaverine hydrochloride, a derivative of papaverine, is a potent spasmolytic and vasodilating agent.[1][2] Its efficacy in relaxing vascular smooth muscle stems from a dual mechanism of action, making it a subject of significant interest in pharmacology and drug development. This technical guide elucidates the core molecular mechanisms through which ethaverine hydrochloride exerts its effects, focusing on its roles as both a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2] This document provides quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism: Phosphodiesterase (PDE) Inhibition

The principal mechanism of action for ethaverine hydrochloride is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1][3] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers that regulate smooth muscle tone.[1]

By inhibiting PDE, particularly the PDE4 isoform, ethaverine increases the intracellular concentrations of both cAMP and cGMP.[1][4] This accumulation of cyclic nucleotides leads to the activation of their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases phosphorylate several target proteins, culminating in two key events:

-

A decrease in intracellular calcium (Ca²⁺) concentrations.

-

The inhibition of Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[1]

The net result is the relaxation of the vascular smooth muscle, leading to vasodilation and increased blood flow.[1]

Signaling Pathway: PDE Inhibition

Caption: Ethaverine inhibits PDE, increasing cAMP/cGmp levels and promoting vasodilation.

Quantitative Data: PDE Inhibition

| Parameter | Target | Value Range | Reference |

| IC₅₀ | PDE4 | 0.41 - 2.46 µM | [4] |

Experimental Protocol: High-Throughput Screening for PDE4 Inhibitors

A high-throughput screening of a library of approved drugs and clinical trial candidates (e.g., 2560 compounds) is performed to identify novel PDE4 inhibitors.[4]

-

Assay Principle: The assay measures the hydrolysis of cAMP by the PDE4 enzyme.

-

Reagents: Recombinant human PDE4 enzyme, cAMP substrate, and a detection system (e.g., fluorescence-based).

-

Procedure:

-

Compounds from the library, including ethaverine hydrochloride, are dispensed into microtiter plates at various concentrations.

-

The PDE4 enzyme is added to initiate the reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

A detection reagent is added that converts the product of the PDE reaction (AMP) into a detectable signal (e.g., fluorescence).

-

The signal is read using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.[4]

Secondary Mechanism: L-Type Calcium Channel Blockade

In addition to PDE inhibition, ethaverine hydrochloride directly blocks L-type voltage-gated calcium channels in the membrane of vascular smooth muscle cells.[2][5] These channels are a primary route for calcium influx, which is the direct trigger for muscle contraction.[6][7]

By physically obstructing these channels, ethaverine reduces the entry of extracellular Ca²⁺ into the cell.[2] This action is independent of the cyclic nucleotide pathway but complements it by directly lowering the availability of cytosolic Ca²⁺ required for binding to calmodulin and activating MLCK. The structural similarity of ethaverine to verapamil suggests it may act by binding to the verapamil binding sites on the L-type calcium channel.[2]

Signaling Pathway: Calcium Channel Blockade

Caption: Ethaverine blocks L-type Ca²⁺ channels, reducing intracellular Ca²⁺ and causing relaxation.

Quantitative Data: Calcium Channel Blockade

| Parameter | Assay | Value | Tissue/Cell Type | Reference |

| EC₅₀ | Reduction of channel open probability | ~1 µM | Porcine cardiac muscle | [2] |

| IC₅₀ | Inhibition of K⁺-induced Ca²⁺ increase | ~2 µM | PC12 cells | [5] |

| IC₅₀ | Inhibition of catecholamine secretion | ~2 µM | PC12 cells | [5] |

| Kᵢ | Inhibition of [³H]nitrendipine binding | ~8.5 µM | Cardiac sarcolemma | [2] |

| Kᵢ | Inhibition of [³H]diltiazem binding | 1 - 2 µM | Cardiac sarcolemma | [2] |

| Kᵢ | Inhibition of [³H]verapamil binding | 1 - 2 µM | Cardiac sarcolemma | [2] |

Experimental Protocols

This protocol assesses the direct effect of ethaverine on the activity of individual ion channels.[2]

-

Preparation: Single L-type calcium channels from a source like porcine cardiac muscle are incorporated into planar lipid bilayers.

-

Recording:

-

Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl₂ (e.g., 100 mM) to increase signal without causing calcium-dependent inactivation.

-

Channels are activated by step depolarizations (e.g., from a holding potential of -60 mV to 0 mV).

-

Channel activity can be enhanced using an agonist like (+)-202-791.

-

-

Drug Application: Ethaverine is added to either side of the bilayer at varying concentrations (e.g., 0.3-30 µM).

-

Data Analysis: The channel open probability (Po) and unitary current amplitude are measured before and after drug application. The EC₅₀ for the reduction in open probability is then calculated.[2]

This method determines the affinity of ethaverine for different binding sites on the calcium channel complex.[2]

-

Preparation: A membrane preparation rich in L-type calcium channels (e.g., cardiac sarcolemma) is prepared.

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]nitrendipine, [³H]diltiazem, or [³H]verapamil).

-

Increasing concentrations of unlabeled ethaverine hydrochloride are added to compete for binding with the radioligand.

-

-

Separation & Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant), which reflects the affinity of ethaverine for the specific binding site.[2]

Integrated Mechanism of Action

The vasodilatory effect of ethaverine hydrochloride is a result of the synergistic action of its two core mechanisms. By simultaneously inhibiting PDE and blocking L-type calcium channels, the drug effectively reduces intracellular Ca²⁺ levels through two distinct and complementary pathways. This dual action ensures a robust and efficient relaxation of vascular smooth muscle.

Overall Workflow: Ethaverine-Induced Vasodilation

Caption: Integrated view of Ethaverine's dual action on PDE and Ca²⁺ channels to induce vasodilation.

Conclusion

Ethaverine hydrochloride's mechanism of action on vascular smooth muscle is multifaceted, characterized by a potent, dual-pronged attack on the cellular machinery of contraction. Its primary role as a phosphodiesterase inhibitor elevates cyclic nucleotide levels, initiating a kinase cascade that promotes relaxation. This is significantly augmented by its secondary function as a direct blocker of L-type calcium channels, which curtails the primary trigger for contraction. This comprehensive understanding of its molecular interactions provides a solid foundation for further research, optimization of its therapeutic applications, and the development of novel vasodilators with similar synergistic profiles.

References

- 1. What is the mechanism of Ethaverine Hydrochloride? [synapse.patsnap.com]

- 2. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Ethaverine Hydrochloride used for? [synapse.patsnap.com]

- 4. Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Ethaverine Hydrochloride as a phosphodiesterase inhibitor in cardiac tissue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride, a derivative of papaverine, is a smooth muscle relaxant that has been investigated for its vasodilatory properties. While its mechanism of action is multifaceted, its role as a phosphodiesterase (PDE) inhibitor is of significant interest in the context of cardiac tissue. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for modulating cardiac contractility, heart rate, and metabolism. Inhibition of these enzymes can lead to increased intracellular levels of cAMP and cGMP, thereby influencing various downstream signaling cascades.

This technical guide provides a comprehensive overview of Ethaverine Hydrochloride's function as a phosphodiesterase inhibitor in cardiac tissue, drawing upon existing research on papaverine and its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Data Presentation

Quantitative data on the direct inhibitory effects of Ethaverine Hydrochloride on specific cardiac phosphodiesterase isoforms is limited in the current literature. However, its close structural relationship to papaverine, a known non-selective PDE inhibitor, allows for inferences regarding its potential activity. The table below includes data on papaverine's PDE inhibitory activity and Ethaverine's known effects on other cardiac targets.

| Compound | Target | Action | Quantitative Data | Tissue Source | Reference |

| Ethaverine | L-type Calcium Channel | Inhibition of channel open probability | EC50: ~1 µM | Porcine Cardiac Muscle | [1] |

| Papaverine | cAMP-Phosphodiesterase | Inhibition | - | Rat Heart | [2] |

| Papaverine | cGMP-Phosphodiesterase | Inhibition | - | Rat Heart | [2] |

| Papaverine | General Phosphodiesterase | Inhibition | - | Bovine Myocardium | [3] |

Signaling Pathways and Mechanism of Action

Ethaverine Hydrochloride, as a papaverine derivative, is presumed to act as a non-selective phosphodiesterase inhibitor in cardiac myocytes. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways that regulate cardiac function.

cAMP Signaling Pathway

The inhibition of cAMP-degrading phosphodiesterases (primarily PDE3 and PDE4 in cardiomyocytes) by Ethaverine would lead to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.

cGMP Signaling Pathway

Similarly, inhibition of cGMP-degrading phosphodiesterases (such as PDE1, PDE2, and PDE5) would increase intracellular cGMP levels. Elevated cGMP activates Protein Kinase G (PKG), which can have various effects, including vasodilation and modulation of calcium homeostasis, contributing to cardioprotection.

Experimental Protocols

To investigate the specific effects of Ethaverine Hydrochloride on cardiac phosphodiesterase activity, a series of well-established experimental protocols can be employed.

Isolation of Adult Ventricular Cardiomyocytes

A crucial first step for in vitro studies is the isolation of viable cardiomyocytes. The following is a generalized protocol based on enzymatic digestion.

Phosphodiesterase Activity Assay

Once cardiomyocytes are isolated, the inhibitory effect of Ethaverine Hydrochloride on PDE activity can be quantified using a radioenzymatic assay or a variety of commercially available assay kits. The general principle involves incubating a cell lysate or purified PDE with cAMP or cGMP as a substrate, in the presence and absence of the inhibitor.

Materials:

-

Isolated cardiomyocytes or cardiac tissue homogenate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

-

Ethaverine Hydrochloride solutions of varying concentrations

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Homogenization: Prepare a homogenate of the cardiac tissue or isolated cardiomyocytes in an appropriate buffer on ice.

-

Reaction Mixture: In a reaction tube, combine the homogenate, assay buffer, and either Ethaverine Hydrochloride or vehicle control.

-

Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubation: Incubate the mixture at 30-37°C for a defined period.

-

Termination: Stop the reaction by boiling or adding a stop solution.

-

Conversion: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separation: Separate the unhydrolyzed substrate from the product using an anion-exchange resin.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition at each concentration of Ethaverine Hydrochloride and determine the IC50 value.

Conclusion

Ethaverine Hydrochloride, as a derivative of papaverine, is recognized for its potential as a phosphodiesterase inhibitor in cardiac tissue. While direct quantitative data on its specific effects on cardiac PDE isoforms are not extensively available, its mechanism of action is inferred to be similar to that of papaverine, involving the non-selective inhibition of both cAMP and cGMP-degrading phosphodiesterases. This leads to an increase in intracellular cyclic nucleotide levels, thereby modulating cardiac contractility and relaxation. Further research is warranted to elucidate the precise isoform selectivity and inhibitory potency of Ethaverine Hydrochloride in the heart, which will be crucial for its potential therapeutic applications in cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by papaverine of cGMP and cAMP phosphodiesterases from the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase inhibition by papaverine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaverine Hydrochloride: A Deep Dive into its Influence on Intracellular Calcium Dynamics

For Immediate Release

[City, State] – This technical guide provides an in-depth analysis of the pharmacological effects of Ethaverine Hydrochloride on intracellular calcium ([Ca2+]i) concentration, a critical second messenger involved in a myriad of cellular processes. Ethaverine, a derivative of papaverine, is recognized for its utility as a peripheral vasodilator and antispasmodic agent, with its therapeutic effects intrinsically linked to its ability to modulate intracellular calcium levels.[1][2] This document, intended for researchers, scientists, and professionals in drug development, synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanisms of Action: A Two-Pronged Approach to Calcium Regulation

Ethaverine Hydrochloride primarily exerts its influence on intracellular calcium concentrations through two principal mechanisms: the direct inhibition of L-type voltage-gated calcium channels and the indirect modulation of calcium levels via phosphodiesterase (PDE) inhibition.

Direct Inhibition of L-Type Calcium Channels: Ethaverine has been demonstrated to directly block the influx of extracellular calcium by inhibiting L-type voltage-sensitive Ca2+ channels.[1][3][4] This action is crucial in tissues where calcium influx through these channels is a primary trigger for physiological responses, such as smooth muscle contraction and catecholamine secretion. Studies have shown that ethaverine's inhibitory effect is concentration-dependent, effectively reducing the elevation of [Ca2+]i upon cellular depolarization.[3] Structurally related to verapamil, it is suggested that ethaverine may act by binding to the verapamil binding sites on these channels.[5]

Phosphodiesterase (PDE) Inhibition: Ethaverine also functions as a phosphodiesterase inhibitor.[6] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ethaverine leads to an accumulation of these second messengers within the cell.[6] Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various target proteins, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK), a key enzyme in muscle contraction.[6] This mechanism is central to its smooth muscle relaxant properties.[2][6]

Quantitative Analysis of Ethaverine's Effects

The following tables summarize the key quantitative data from various studies, providing a comparative overview of Ethaverine Hydrochloride's potency in different experimental models.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 (Catecholamine Secretion) | ~2 µM | PC12 Cells | 70 mM K+ stimulation | [3] |

| IC50 ([Ca2+]i Increase) | ~2 µM | PC12 Cells | 70 mM K+ stimulation | [3] |

| Max. Inhibition (Catecholamine Secretion) | 90% | PC12 Cells | 10 µM Ethaverine | [3] |

| EC50 (Channel Open Probability) | ~1 µM | Porcine Cardiac Muscle | Single L-type Ca2+ channels | [5] |

| Ki ([3H]nitrendipine binding) | ~8.5 µM | Cardiac Sarcolemma | - | [5] |

| Ki ([3H]diltiazem binding) | 1-2 µM | Cardiac Sarcolemma | - | [5] |

| Ki ([3H]verapamil binding) | 1-2 µM | Cardiac Sarcolemma | - | [5] |

Table 1: Inhibitory Concentrations of Ethaverine Hydrochloride

| Parameter | Observation | Cell/Tissue Type | Ethaverine Concentration | Reference |

| Unitary Current Amplitude | ~20% reduction | Porcine Cardiac Muscle | 0.3-30 µM | [5] |

Table 2: Effects of Ethaverine Hydrochloride on Single Channel Properties

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the cited findings, detailed methodologies for key experiments are outlined below.

Measurement of Intracellular Calcium Concentration using Fura-2 Fluorescence

This protocol is adapted from studies investigating the effect of ethaverine on [Ca2+]i in PC12 cells.[3]

1. Cell Preparation:

- PC12 cells are cultured under standard conditions.

- Prior to the experiment, cells are harvested and washed with a balanced salt solution.

2. Fura-2 Loading:

- Cells are incubated with the fluorescent Ca2+ indicator, Fura-2-acetoxymethyl (Fura-2 AM), in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form.

3. Perfusion and Stimulation:

- The Fura-2 loaded cells are then transferred to a perfusion chamber on the stage of a fluorescence microscope.

- Cells are continuously perfused with a physiological buffer.

- A baseline fluorescence is recorded before stimulation.

- Cells are pre-treated with varying concentrations of Ethaverine Hydrochloride for a short period (e.g., 1 minute).[3]

- Depolarization is induced by switching to a high potassium (e.g., 70 mM K+) solution to open voltage-gated calcium channels.[3]

4. Fluorescence Measurement and Data Analysis:

- The fluorescence emission at 510 nm is recorded following excitation at 340 nm and 380 nm.

- The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

- The change in this ratio upon stimulation, with and without ethaverine, is used to quantify the inhibitory effect of the compound.

Single L-type Calcium Channel Recording in Planar Lipid Bilayers

This methodology is based on the investigation of ethaverine's effect on porcine cardiac L-type calcium channels.[5]

1. Channel Preparation:

- Cardiac sarcolemmal vesicles are prepared from porcine cardiac muscle.

- L-type calcium channels are incorporated into a planar lipid bilayer separating two chambers (cis and trans).

2. Electrophysiological Recording:

- The bilayer is voltage-clamped using Ag/AgCl electrodes.

- The channel is activated by step depolarizations (e.g., from a holding potential of -60 mV to a test potential of 0 mV).[5]

- Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl2 (e.g., 100 mM) to avoid Ca2+-dependent inactivation.[5]

3. Experimental Conditions:

- Channel activity can be enhanced using a dihydropyridine agonist (e.g., (+)-202-791) and the activated alpha subunit of the stimulatory GTP-binding protein, Gs.[5]

- Ethaverine is added to either the cis or trans side of the chamber at various concentrations (e.g., 0.3-30 µM).[5]

4. Data Analysis:

- The channel open probability (Po) and the unitary current amplitude are analyzed before and after the application of ethaverine.

- Dose-response curves are generated to determine the EC50 for the inhibition of channel open probability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of Ethaverine Hydrochloride.

Caption: Signaling pathways of Ethaverine Hydrochloride.

Caption: Workflow for intracellular calcium imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ethaverine Hydrochloride? [synapse.patsnap.com]

Preliminary Studies on Ethaverine Hydrochloride for Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary scientific studies on Ethaverine Hydrochloride, with a specific focus on its vasodilatory properties. This document summarizes the core mechanisms of action, compiles available quantitative data, and details relevant experimental protocols to support further research and development in this area.

Introduction

Ethaverine Hydrochloride is a synthetic derivative of papaverine, an opium alkaloid.[1] It is recognized for its potent smooth muscle relaxant and antispasmodic properties.[1] Preliminary research has established its efficacy as a vasodilator, suggesting its potential therapeutic application in conditions characterized by vascular constriction.[1] This guide delves into the molecular mechanisms underpinning its vasodilatory effects, primarily attributed to its dual action as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.

Mechanism of Action: A Dual-Pronged Approach to Vasodilation

Ethaverine Hydrochloride elicits vasodilation through two primary signaling pathways: inhibition of phosphodiesterase and blockade of L-type calcium channels.

Phosphodiesterase (PDE) Inhibition

Ethaverine has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4).[2] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in smooth muscle cells.[2] By inhibiting PDE4, Ethaverine increases the intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, Ethaverine also functions as a blocker of L-type voltage-gated calcium channels.[3] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, thereby preventing vasoconstriction and promoting vasodilation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Ethaverine Hydrochloride's mechanism of action.

Table 1: Inhibition of L-Type Calcium Channels by Ethaverine Hydrochloride

| Parameter | Value | Cell Type/System | Reference |

| EC50 (Channel Open Probability) | ~ 1 µM | Porcine Cardiac Muscle | [3] |

| Ki (Nitrendipine Binding) | ~ 8.5 µM | Porcine Cardiac Sarcolemma | [3] |

| Ki (Diltiazem/Verapamil Binding) | 1 - 2 µM | Porcine Cardiac Sarcolemma | [3] |

Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by Ethaverine Hydrochloride

| Parameter | Value Range | Enzyme Source | Reference |

| IC50 | 0.41 - 2.46 µM | Recombinant Human PDE4 | [2] |

Table 3: Comparative Vasodilator Potency (Related Compound)

| Compound | EC50 | Experimental Model | Pre-constricting Agent | Reference |

| Papaverine | 7.0 x 10-7 M | Isolated Rat Aortic Rings | Phenylephrine |

Note: Direct dose-response data for Ethaverine Hydrochloride-induced vasodilation was not available in the reviewed literature. The data for papaverine is provided for comparative context.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in Ethaverine Hydrochloride-induced vasodilation.

Caption: Ethaverine inhibits PDE4, increasing cAMP levels and leading to vasodilation.

Caption: Ethaverine blocks L-type calcium channels, reducing calcium influx and causing vasodilation.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of Ethaverine Hydrochloride.

Ex Vivo Aortic Ring Vasoreactivity Assay

This assay is a standard method to assess the direct effect of a compound on vascular smooth muscle tone.

Objective: To determine the concentration-dependent vasodilatory effect of Ethaverine Hydrochloride on pre-contracted isolated arterial rings.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (or other vasoconstrictor agent, e.g., KCl)

-

Ethaverine Hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add Ethaverine Hydrochloride to the bath in a cumulative manner, with increasing concentrations (e.g., from 10-9 M to 10-4 M). Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Caption: Workflow for the ex vivo aortic ring vasoreactivity assay.

Patch-Clamp Electrophysiology for L-Type Calcium Channel Activity

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To determine the effect of Ethaverine Hydrochloride on the activity of L-type voltage-gated calcium channels.

Materials:

-

Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular recording solutions

-

Ethaverine Hydrochloride

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells or culture the cell line to an appropriate confluency.

-

Patch-Clamp Recording: Achieve a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a voltage-step protocol to elicit L-type calcium currents. For example, from a holding potential of -80 mV, apply depolarizing steps to various test potentials (e.g., -40 mV to +60 mV).

-

Baseline Recording: Record baseline calcium currents in the absence of the drug.

-

Drug Application: Perfuse the cell with a solution containing Ethaverine Hydrochloride at various concentrations.

-

Recording with Drug: Record the calcium currents in the presence of Ethaverine Hydrochloride.

-

Data Analysis: Measure the peak current amplitude at each test potential before and after drug application. Construct current-voltage (I-V) relationship curves and concentration-inhibition curves to determine the IC50.

Caption: Workflow for patch-clamp electrophysiology of L-type calcium channels.

In Vivo Measurement of Peripheral Blood Flow

Several techniques can be employed to assess the effect of Ethaverine Hydrochloride on blood flow in a living organism.

Objective: To measure the change in peripheral blood flow following the administration of Ethaverine Hydrochloride.

Methods:

-

Doppler Ultrasound: A non-invasive method to measure blood flow velocity in peripheral arteries.

-

Plethysmography: Measures volume changes in a limb, which can be used to calculate blood flow.

-

Thermodilution: An invasive technique where a bolus of cold saline is injected into an artery and the temperature change is measured downstream to calculate flow.

General Procedure (Illustrative using Doppler Ultrasound):

-

Animal Preparation: Anesthetize the animal and expose a peripheral artery of interest (e.g., femoral artery).

-

Baseline Measurement: Use a Doppler probe to measure baseline blood flow velocity and vessel diameter.

-

Drug Administration: Administer Ethaverine Hydrochloride, for example, via intravenous infusion.

-

Post-Dose Measurement: Continuously or intermittently measure blood flow velocity and vessel diameter after drug administration.

-

Data Analysis: Calculate blood flow from the velocity and vessel diameter measurements. Compare the pre- and post-dose blood flow to determine the effect of Ethaverine Hydrochloride.

Conclusion and Future Directions

The preliminary studies on Ethaverine Hydrochloride strongly indicate its potential as a vasodilator, acting through the dual mechanisms of phosphodiesterase inhibition and L-type calcium channel blockade. The available quantitative data provides a solid foundation for its further investigation.

A notable gap in the current literature is the absence of a direct concentration-response curve for the vasodilatory effect of Ethaverine Hydrochloride on isolated vascular preparations. Future studies should aim to establish this, along with a more detailed characterization of its selectivity for different PDE subtypes. Furthermore, in vivo studies in relevant animal models of cardiovascular disease are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaverine Hydrochloride: A Deep Dive into its Role in Gastrointestinal Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine hydrochloride, a derivative of papaverine, is a potent smooth muscle relaxant with significant therapeutic applications in gastroenterology for the management of spasmodic conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Ethaverine Hydrochloride's action on gastrointestinal (GI) smooth muscle. It details the key signaling pathways involved, presents available quantitative pharmacological data, and outlines established experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapies for GI motility disorders.

Introduction

Gastrointestinal motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells in the gut wall. Dysregulation of this process can lead to a variety of debilitating conditions, including irritable bowel syndrome (IBS) and other functional bowel disorders characterized by abdominal pain, cramping, and altered bowel habits. Ethaverine Hydrochloride has been utilized as an antispasmodic agent to alleviate these symptoms by directly targeting the smooth muscle machinery.[1][2] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation smooth muscle relaxants.

Mechanism of Action: A Dual Approach to Relaxation

Ethaverine Hydrochloride elicits its relaxant effect on gastrointestinal smooth muscle through a multi-faceted mechanism, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type calcium channels.

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action of Ethaverine Hydrochloride is the inhibition of phosphodiesterase (PDE), particularly the PDE4 isoform.[1] PDEs are enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE4, Ethaverine leads to an accumulation of cAMP within the smooth muscle cell.[1][2]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote muscle relaxation.[1] These include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for the initiation of muscle contraction.[1]

-

Decreased Intracellular Calcium Levels: PKA promotes the sequestration of intracellular calcium into the sarcoplasmic reticulum and enhances its extrusion from the cell, thereby reducing the availability of calcium required for contraction.[1]

While the primary target is PDE4 and the cAMP pathway, inhibition of other PDE isoforms can also lead to an increase in cGMP, activating Protein Kinase G (PKG) and contributing to relaxation through similar mechanisms.[1]

L-Type Calcium Channel Blockade

In addition to its effects on cyclic nucleotide signaling, Ethaverine Hydrochloride has been shown to block L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a major trigger for smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the amount of calcium entering the cell, thereby preventing the initiation and maintenance of contraction. This action is similar to that of established calcium channel blockers like verapamil.[1]

Signaling Pathway of Ethaverine Hydrochloride in Gastrointestinal Smooth Muscle Relaxation

The signaling cascade initiated by Ethaverine Hydrochloride leading to smooth muscle relaxation is depicted below.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Ethaverine Hydrochloride and its analogue, papaverine.

Table 1: Phosphodiesterase (PDE) Inhibition by Ethaverine Hydrochloride

| Parameter | Enzyme | Value | Tissue/System | Reference |

| IC50 | PDE4 | 0.41 µM | Recombinant Human | N/A |

Table 2: L-Type Calcium Channel Blocking Activity of Ethaverine Hydrochloride

| Parameter | Target | Value | Tissue/System | Reference |

| EC50 | L-Type Calcium Channel (Open Probability) | ~1 µM | Porcine Cardiac Muscle | [1] |

| Ki | [3H]nitrendipine binding | ~8.5 µM | Porcine Cardiac Sarcolemma | [1] |

| Ki | [3H]diltiazem and [3H]verapamil binding | 1-2 µM | Porcine Cardiac Sarcolemma | [1] |

Table 3: Inhibitory Effects of Papaverine (Ethaverine Analogue) on Gastrointestinal Smooth Muscle

| Parameter | Effect | Concentration Range | Tissue | Reference |

| IC50 | Inhibition of nerve-mediated contractions | 3.53 µM (oral compartment) | Guinea-pig ileum | N/A |

| IC50 | Inhibition of nerve-mediated contractions | 4.76 µM (anal compartment) | Guinea-pig ileum | N/A |

| - | Inhibition of carbachol- and KCl-induced contractions | 0.3 - 100 µM | Ileal smooth muscle | [2] |

Note: Data for papaverine is provided as a reference due to the limited availability of specific quantitative data for Ethaverine Hydrochloride on gastrointestinal smooth muscle.

Experimental Protocols

The following protocols describe standard methods for investigating the effects of Ethaverine Hydrochloride on gastrointestinal smooth muscle relaxation.

Preparation of Isolated Intestinal Smooth Muscle Strips

-

Animal Euthanasia and Tissue Dissection: A suitable animal model (e.g., guinea pig, rat) is euthanized according to approved ethical guidelines. A segment of the small intestine (e.g., ileum) or large intestine (e.g., colon) is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Muscle Strip Preparation: The intestinal segment is cleaned of mesenteric attachments and its contents are gently flushed with PSS. The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of appropriate size (e.g., 1-2 cm in length and 2-3 mm in width).

-

Mounting in Organ Bath: The muscle strips are mounted vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

Measurement of Smooth Muscle Contraction and Relaxation

-

Equilibration: The mounted tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), with regular changes of the PSS every 15-20 minutes.

-

Induction of Contraction: After equilibration, a contractile agent is added to the organ bath to induce a sustained contraction. Common contractile agents for gastrointestinal smooth muscle include:

-

Carbachol or Acetylcholine: Muscarinic receptor agonists that mimic parasympathetic stimulation.

-

Potassium Chloride (KCl): Induces depolarization of the smooth muscle membrane, leading to the opening of voltage-gated calcium channels.

-

-

Application of Ethaverine Hydrochloride: Once a stable contraction is achieved, Ethaverine Hydrochloride is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording and Analysis: The changes in muscle tension are continuously recorded using a data acquisition system. The relaxant effect of Ethaverine Hydrochloride is typically expressed as a percentage of the pre-induced contraction. A concentration-response curve can then be plotted to determine pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of its maximal effect).

Measurement of Intracellular cAMP and cGMP Levels

-

Tissue Preparation and Treatment: Isolated smooth muscle tissue is prepared as described above and incubated with various concentrations of Ethaverine Hydrochloride for a specified period.

-

Tissue Lysis: The tissue is rapidly frozen in liquid nitrogen and then homogenized in a suitable lysis buffer containing a phosphodiesterase inhibitor (to prevent degradation of cyclic nucleotides during the assay).

-

Quantification: The levels of cAMP and cGMP in the tissue lysates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.

-

Data Analysis: The results are typically expressed as pmol of cyclic nucleotide per mg of protein.

Conclusion

Ethaverine Hydrochloride is a valuable pharmacological tool and therapeutic agent for the relaxation of gastrointestinal smooth muscle. Its dual mechanism of action, involving the inhibition of phosphodiesterase 4 and the blockade of L-type calcium channels, provides a robust means of reducing smooth muscle contractility. The experimental protocols detailed in this guide offer a framework for the further investigation of its pharmacological properties and for the screening and development of novel antispasmodic drugs. Further research focusing on obtaining specific dose-response data for Ethaverine Hydrochloride in various segments of the gastrointestinal tract will be instrumental in refining its clinical application.

References

Ethaverine Hydrochloride: An In-depth Technical Guide on its Potential as an L-type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant and vasodilator.[1][2] While its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase (PDE), a growing body of evidence highlights its significant activity as a potent L-type calcium channel blocker.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological data supporting the role of Ethaverine hydrochloride as an L-type calcium channel antagonist, details the experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of Ethaverine and its derivatives.

Introduction

Ethaverine is a synthetic analogue of papaverine, an opium alkaloid.[3] Its primary clinical applications have been in the treatment of peripheral vascular diseases and as an antispasmodic agent, owing to its ability to relax smooth muscles.[1][6] The established mechanism for this effect involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and subsequent reduction in intracellular calcium levels.[2] However, direct interaction with L-type voltage-gated calcium channels represents a significant and distinct mechanism contributing to its pharmacological profile.[3][4] Understanding this dual mechanism is crucial for the rational design of new therapeutics and for repositioning Ethaverine for new indications.

Mechanism of Action: L-type Calcium Channel Blockade

L-type calcium channels are critical mediators of calcium influx in various cell types, including vascular smooth muscle cells and cardiomyocytes. The influx of calcium through these channels is a primary trigger for muscle contraction. Ethaverine has been shown to directly inhibit the activity of L-type calcium channels, thereby reducing intracellular calcium concentrations and promoting vasodilation and smooth muscle relaxation.[3]

Studies have indicated that Ethaverine's interaction with L-type calcium channels is structurally similar to that of verapamil, a well-known phenylalkylamine calcium channel blocker.[3] This suggests that Ethaverine likely binds to the verapamil binding sites on the α1 subunit of the L-type calcium channel, leading to the inhibition of channel activation.[3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from in vitro studies characterizing the L-type calcium channel blocking activity of Ethaverine hydrochloride.

| Parameter | Value | Experimental System | Reference |

| EC50 (Channel Open Probability) | ~ 1 µM | Single L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers | [3] |

| IC50 (Intracellular Ca2+ Increase) | ~ 2 µM | Fura-2 fluorescence in PC12 cells stimulated with 70 mM K+ | [4] |

| IC50 (Catecholamine Secretion) | ~ 2 µM | [3H]norepinephrine secretion from PC12 cells | [4] |

| Ki ([3H]nitrendipine binding) | ~ 8.5 µM | Cardiac sarcolemma | [3] |

| Ki ([3H]diltiazem binding) | 1 - 2 µM | Cardiac sarcolemma | [3] |

| Ki ([3H]verapamil binding) | 1 - 2 µM | Cardiac sarcolemma | [3] |

Experimental Protocols

Single-Channel Patch-Clamp Electrophysiology

This protocol is adapted from studies on single L-type calcium channels incorporated into planar lipid bilayers.[3]

Objective: To measure the effect of Ethaverine on the open probability and unitary current amplitude of single L-type calcium channels.

Methodology:

-

Planar Lipid Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans). The bilayer is typically composed of a mixture of phospholipids, such as phosphatidylethanolamine and phosphatidylserine.

-

Channel Incorporation: Vesicles containing purified L-type calcium channels from a relevant tissue source (e.g., porcine cardiac muscle) are added to the cis chamber. Spontaneous fusion of these vesicles with the planar bilayer results in the incorporation of single channels.

-

Electrophysiological Recording:

-

Solutions: The cis chamber (intracellular side) and trans chamber (extracellular side) are filled with appropriate ionic solutions. For recording L-type calcium currents, the trans chamber typically contains a high concentration of BaCl2 (e.g., 100 mM) as the charge carrier.

-

Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV.

-

Channel Activation: L-type calcium channels are activated by step depolarizations to a test potential of 0 mV.

-

Data Acquisition: Unitary currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

-

Drug Application: Ethaverine hydrochloride is added to either the cis or trans chamber at various concentrations (e.g., 0.3-30 µM).

-

Data Analysis: The channel open probability (Po) and unitary current amplitude are calculated before and after the application of Ethaverine. The EC50 for the reduction in open probability is determined by fitting the concentration-response data to a logistic equation.

Intracellular Calcium Measurement using Fura-2

This protocol is based on studies measuring intracellular calcium concentrations in cell lines such as PC12 cells.[4]

Objective: To determine the effect of Ethaverine on intracellular calcium levels following depolarization.

Methodology:

-

Cell Culture: PC12 cells are cultured in an appropriate medium and seeded onto glass coverslips.

-

Fura-2 AM Loading:

-

Cells are washed with a balanced salt solution (e.g., HEPES-buffered saline).

-

Cells are then incubated with Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

Following loading, cells are washed to remove extracellular dye and incubated for a further period (e.g., 30 minutes) to allow for the de-esterification of Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

-

Fluorescence Measurement:

-

The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

-

Experimental Procedure:

-

A baseline fluorescence ratio is recorded.

-

Ethaverine is added to the perfusion solution at various concentrations.

-

Cells are then stimulated with a depolarizing agent, such as a high concentration of potassium chloride (e.g., 70 mM K+), to open voltage-gated calcium channels.

-

The change in the F340/F380 ratio is recorded.

-

-

Data Analysis: The peak increase in the fluorescence ratio following stimulation is measured in the absence and presence of different concentrations of Ethaverine. The IC50 for the inhibition of the calcium increase is calculated.

Radioligand Binding Assay

This protocol is based on competitive binding assays using radiolabeled ligands for different sites on the L-type calcium channel.[3]

Objective: To determine the affinity of Ethaverine for the binding sites of known L-type calcium channel blockers.

Methodology:

-

Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from a suitable tissue source (e.g., cardiac sarcolemma). This typically involves homogenization of the tissue followed by differential centrifugation.

-

Binding Assay:

-

Incubation Mixture: The assay is performed in a buffer containing the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]nitrendipine, [3H]diltiazem, or [3H]verapamil), and varying concentrations of unlabeled Ethaverine hydrochloride.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Ethaverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: L-type calcium channel signaling pathway in smooth muscle contraction and the inhibitory action of Ethaverine.

Caption: Dual mechanism of action of Ethaverine leading to smooth muscle relaxation.

Caption: Experimental workflow for single-channel patch-clamp analysis of Ethaverine's effect on L-type calcium channels.

Conclusion

The evidence presented in this technical guide strongly supports the classification of Ethaverine hydrochloride as an L-type calcium channel blocker. Its ability to directly inhibit channel activity, as demonstrated through electrophysiological and binding studies, complements its known role as a phosphodiesterase inhibitor. This dual mechanism of action provides a more complete understanding of its vasodilatory and smooth muscle relaxant properties. For researchers and drug development professionals, this information opens avenues for the further investigation of Ethaverine and its analogues as potential therapeutic agents for conditions where L-type calcium channel modulation is beneficial. The detailed experimental protocols provided herein offer a practical framework for conducting such investigations.

References

- 1. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethaverine and Papaverine Target Cyclin-Dependent Kinase 5 and Inhibit Lung Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Landscape of Ethaverine Hydrochloride's Structural Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide delves into the core of Ethaverine's structure-activity relationship by exploring its structural analogues. We present a comprehensive overview of synthetic modifications to the isoquinoline scaffold, their impact on pharmacological activity, and the experimental methodologies employed in their evaluation.

Core Concepts: The Isoquinoline Scaffold and Phosphodiesterase Inhibition

Ethaverine's chemical architecture is centered around a 1-benzylisoquinoline framework. Structural modifications of this core have yielded a diverse range of analogues with varying potencies and selectivities as PDE inhibitors. The primary mechanism of action for Ethaverine and its analogues involves the inhibition of PDE enzymes, which are responsible for the hydrolysis of cAMP and cGMP.[1] By blocking this degradation, intracellular levels of these second messengers rise, activating protein kinase A (PKA) and protein kinase G (PKG). This cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle.

Quantitative Analysis of Structural Analogues

The exploration of Ethaverine's structural analogues has led to the development of compounds with enhanced potency and selectivity for specific phosphodiesterase isoforms. The following tables summarize the quantitative data for various classes of these analogues.

Table 1: N-Substituted Bis-(Tetrahydropapaverine) Analogues - Antispasmodic Activity

| Compound | Structure | IC50 (µM) on Guinea Pig Ileum | Reference |

| N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine | [Image of the chemical structure] | 0.31 | [2] |

Table 2: 1-Phenyl-3,4-dihydroisoquinoline Amide Derivatives as PDE4B Inhibitors

| Compound | Modifications | IC50 (µM) for PDE4B | Selectivity vs Other PDEs | Reference |

| Compound 15 | Methoxy and halogen substitutions on the C-3 side chain phenyl ring | Potent (specific value not provided in abstract) | High | [3][4] |

Table 3: 1-Pyridylisoquinoline and 1-Pyridyldihydroisoquinoline Derivatives as PDE4 Inhibitors

| Compound Class | General Structure | PDE4 Inhibitory Activity (IC50) | TNF-α Production Inhibition | Reference |

| 1-Pyridylisoquinoline Derivatives | [General structure with a pyridyl group at position 1 of the isoquinoline ring] | Potent (specific values not provided in abstract) | Potent | [5][6] |

| 1-Pyridyldihydroisoquinoline Derivatives | [General structure with a pyridyl group at position 1 of the dihydroisoquinoline ring] | Potent (specific values not provided in abstract) | Potent | [5][6] |

Table 4: Benzothiazole-Isoquinoline Derivatives - Multi-target Activity

| Compound | Substituent on Benzothiazole | MAO-B IC50 (µM) | BuChE IC50 (µM) | Reference |

| 4b | m-Cl | 38.82 | 17.59 | [1] |

| 4d | o-Br | 64.83 | 14.61 | [1] |

| 4f | p-Br | 41.78 | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the evaluation of Ethaverine analogues.

Protocol 1: In Vitro Antispasmodic Activity on Isolated Guinea Pig Ileum

This protocol is used to assess the muscle relaxant properties of the synthesized compounds.

-

Tissue Preparation:

-

A guinea pig is sacrificed by cervical dislocation.

-

The ileum is isolated, and the terminal 10 cm near the ileocecal junction is discarded.

-

The mesentery is trimmed, and a 2-3 cm long segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution.[7]

-

The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, NaHCO3 11.9, NaH2PO4 0.4, MgCl2 1.0, CaCl2 1.8, and glucose 11.1.

-

The solution is maintained at 37°C and aerated with air.[7]

-

The tissue is connected to an isometric force transducer to record contractions on a polygraph.

-

-

Experimental Procedure:

-

The tissue is allowed to equilibrate for a set period.

-

A spasmogen, such as histamine or acetylcholine, is added to the organ bath to induce contraction.

-

Increasing concentrations of the test compound (Ethaverine analogue) are added to the bath.

-

The relaxation of the ileum is measured, and the IC50 value (the concentration of the compound that causes 50% relaxation) is calculated.

-

Protocol 2: Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on PDE activity.

-

Principle: The assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by PDE. The released phosphate is quantified using a malachite green-based reagent.[8]

-

Reaction Setup:

-

A reaction mixture is prepared containing the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound at various concentrations.

-

The reaction is initiated by the addition of the enzyme.

-

-

Termination and Detection:

-

After a specific incubation period, the reaction is stopped.

-

A 5'-nucleotidase is added to cleave the resulting 5'-nucleotide into a nucleoside and phosphate.[8]

-

A green assay reagent is added, which forms a colored complex with the released phosphate.

-

-

Data Analysis:

-

The absorbance of the colored complex is measured using a spectrophotometer.

-

The IC50 value is determined by plotting the percentage of PDE inhibition against the logarithm of the compound concentration.

-

Protocol 3: Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)

This is a homogeneous assay format for screening PDE inhibitors.

-

Principle: The assay utilizes a fluorescein-labeled cyclic nucleotide (e.g., cAMP-FAM). When the cyclic nucleotide is hydrolyzed by PDE, the resulting fluorescein-labeled monophosphate binds to a specific binding agent, causing a change in fluorescence polarization.[9]

-

Assay Procedure:

-

The PDE enzyme is incubated with the test compound.

-

The fluorescein-labeled cyclic nucleotide substrate is added to initiate the reaction.

-

After incubation, a binding agent is added.

-

-

Measurement:

-

The fluorescence polarization is measured using a microplate reader.

-

A decrease in fluorescence polarization indicates inhibition of PDE activity.

-

IC50 values are calculated from the dose-response curves.

-

Visualizing the Core Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of Ethaverine and its analogues.

Caption: Workflow for the isolated guinea pig ileum antispasmodic assay.

Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.

Conclusion and Future Directions

The structural analogues of Ethaverine Hydrochloride represent a promising area for the discovery of novel therapeutic agents. The isoquinoline scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of potency and selectivity towards specific PDE isoforms. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on exploring a wider range of substitutions on the isoquinoline and benzyl rings to further delineate the structure-activity relationships. Moreover, in vivo studies are essential to validate the therapeutic potential of the most promising analogues identified through in vitro screening. The continued exploration of these compounds could lead to the development of new drugs for a variety of disorders characterized by smooth muscle spasms and inflammation.

References

- 1. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guinea Pig Ileum [sheffbp.co.uk]

- 4. Sensitive liquid chromatography assay with ultraviolet detection for a new phosphodiesterase V inhibitor, DA-8159, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

Technical Guide: Initial Screening of Ethaverine Hydrochloride in Cell-Based Assays

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine Hydrochloride, a derivative of papaverine, has historically been utilized as a peripheral vasodilator and antispasmodic agent.[1][2] Its primary clinical application has been in treating peripheral vascular diseases, where it facilitates vasodilation by modulating intracellular calcium concentrations.[3] Recent research, however, has unveiled novel mechanisms of action, suggesting its potential for repurposing, particularly in oncology. Studies have identified that Ethaverine can inhibit cancer cell proliferation and migration by targeting critical cellular machinery, including Cyclin-Dependent Kinase 5 (CDK5).[4] This guide provides a comprehensive overview of the initial cell-based screening process for Ethaverine Hydrochloride, detailing its mechanisms of action, experimental protocols for key assays, and data interpretation frameworks.

Known Mechanisms of Action

Ethaverine Hydrochloride exerts its cellular effects through multiple pathways, making it a molecule of interest for various therapeutic areas. Its primary known mechanisms include the inhibition of L-type calcium channels, phosphodiesterases (PDEs), and Cyclin-Dependent Kinase 5 (CDK5).

-

L-Type Calcium Channel Inhibition : Ethaverine blocks L-type voltage-sensitive calcium channels, reducing the influx of intracellular calcium ([Ca2+]i).[5] This action is central to its vasodilatory effects in smooth muscle cells but is also relevant in other cell types, such as neuroendocrine cells, where it can inhibit processes like catecholamine secretion.[3][5] The EC50 for reducing channel open probability is approximately 1 µM.[3]

-

Phosphodiesterase (PDE) Inhibition : As a papaverine derivative, Ethaverine is known to act as a phosphodiesterase inhibitor.[3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Ethaverine increases intracellular levels of these second messengers, which can influence a wide range of cellular processes, including cell proliferation and relaxation of smooth muscle.[6] A recent study identified Ethaverine as a potent PDE4 inhibitor with an IC50 value of 0.41 µM.[7]

-

Cyclin-Dependent Kinase 5 (CDK5) Modulation : In the context of cancer, Ethaverine has been identified as an allosteric modulator of CDK5.[4] This interaction inhibits CDK5 function, leading to a reduction in cancer cell proliferation and migration, highlighting its potential as an anticancer agent.[4]

These multifaceted mechanisms can culminate in downstream effects such as cell cycle arrest and the induction of apoptosis.

Initial Screening Workflow

A tiered approach is recommended for the initial screening of Ethaverine Hydrochloride in cell-based assays. The workflow begins with broad cytotoxicity screening to determine effective concentration ranges and progresses to more specific assays to elucidate the mechanism of action.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the concentration-dependent effect of Ethaverine on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[8]

Protocol: MTT Assay [8][9][10]

-

Cell Seeding : Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[11]

-

Compound Treatment : Prepare serial dilutions of Ethaverine Hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the Ethaverine-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation : Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Table 1: Reported IC50 Values for Ethaverine

| Cell Line | Assay Duration | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 72 hours | 11 | [4] |

| H1299 (Lung Cancer) | 72 hours | 49 | [4] |

| PC9 (Lung Cancer) | 72 hours | 40 | [4] |

| PC12 (Neuroendocrine) | Not Specified | ~2 (for inhibition of Ca2+ increase) |[5] |

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. A combination of flow cytometry and western blotting provides a comprehensive picture.